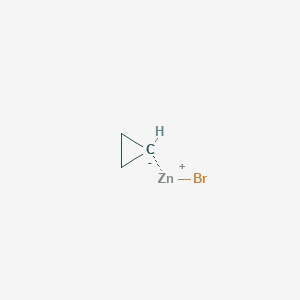

![molecular formula C7H6BrN3O B1148602 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-15-3](/img/structure/B1148602.png)

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves several chemical reactions, including nucleophilic substitution, cyclization, and bromination. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides, demonstrates a process starting from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine, followed by cyclization with diethyl maleate and subsequent bromination using phosphorus oxybromide (Niu Wen-bo, 2011).

Molecular Structure Analysis

Molecular structure analysis through methods like X-ray crystallography provides insight into the compound's configuration. In studies of similar pyrazolo[3,4-b]pyridine derivatives, the crystal structure is determined to understand the spatial arrangement of atoms and intermolecular interactions, which are crucial for assessing the compound's chemical behavior and reactivity (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives participate in a variety of chemical reactions, contributing to the synthesis of complex molecules. These reactions include the formation of hydrogen-bonded dimers and chains of rings built from N-H...N and C-H...π(pyridine) hydrogen bonds, showcasing the compound's ability to engage in complex molecular interactions (J. Quiroga et al., 2010).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as thermal stability and crystalline structure, are crucial for their application in material science and organic electronics. For instance, the thermal analysis of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups revealed their stability up to specific temperatures, indicating their suitability for various applications (E. M. El-Menyawy et al., 2019).

Applications De Recherche Scientifique

Polyheterocyclic Ring Systems Synthesis : The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used for constructing new polyheterocyclic ring systems. These systems showed potential for in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Optical and Quantum Electronics : Pyrazolo[4,3-b] pyridine derivatives were analyzed for their stability and polycrystalline structure, finding applications in devices showing photovoltaic properties and potential in the field of electronics (El-Menyawy, Zedan, & Nawar, 2019).

Kinase-focussed Library Development : The compound's scaffold was considered for drug-discovery chemistry, particularly for ATP competitive binding to kinase enzymes, which are significant in cancer drug targets (Smyth et al., 2010).

Antitumor Agent Evaluation : Methoxylated fused pyridine ring systems, including pyrazolo[4,3‐c]pyridines, were synthesized and screened for their in vitro antitumor activity, showing promising results against various tumor cell lines (Rostom, Hassan, & El-Subbagh, 2009).

Antiviral and Antitumor Nucleosides Synthesis : C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized and evaluated for their biological activity, displaying moderate cytotoxicity to certain tumor cell lines in culture (Sanghvi et al., 1989).

Synthesis and Biomedical Applications : Pyrazolo[3,4-b]pyridines were analyzed for their diversity, synthetic methods, and biomedical applications, suggesting their broad utility in various biomedical areas (Donaire-Arias et al., 2022).

Anti-inflammatory and Analgesic Activities : 7-Azaindazole chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine displayed significant anti-inflammatory and analgesic activities, with potential for pharmacological applications (Chamakuri, Muppavarapu, & Yellu, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)10-11-6(5)8/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYHKPFKJSERQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=NNC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)

![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)

![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)